Piperolactam A Antileishmanial Potency Against Wild-Type and Drug-Resistant Strains: Direct Comparison with Nanoparticle Formulation
Piperolactam A (PL) demonstrates potent antileishmanial activity against Leishmania donovani, with an IC₅₀ of 36 μM against wild-type amastigotes and 103 μM, 91 μM, and 72 μM against sodium stibogluconate (SSG)-resistant, paromomycin (PMM)-resistant, and field-isolated resistant strains, respectively [1]. The inclusion of PL in hydroxypropyl-β-cyclodextrin (HPBCD) nanoparticles results in a 10-fold increase in selectivity index (SI) for wild-type strains and a 4-10-fold increase for drug-resistant strains, compared to the non-encapsulated compound [1]. This enhancement in SI is a direct measure of improved therapeutic window (CC₅₀/IC₅₀) and is not a class-wide property; other aristolactams have not been reported to exhibit this magnitude of SI improvement upon nanoparticle encapsulation.
| Evidence Dimension | Antileishmanial IC₅₀ and Selectivity Index (SI) improvement |
|---|---|
| Target Compound Data | PL IC₅₀ (wild-type) = 36 μM; CC₅₀ = 900 μM; SI (PL) = 25; PL-HPBCD SI = 250 (10-fold increase) [1] |
| Comparator Or Baseline | PL-HPBCD nanoparticles vs. free PL; Selectivity index (CC₅₀/IC₅₀) increase |
| Quantified Difference | 10-fold increase in SI for wild-type; 4-10-fold increase for drug-resistant strains |
| Conditions | In vitro axenic amastigote and amastigote-in-macrophage models of L. donovani |
Why This Matters
This quantifies a formulation-driven enhancement in therapeutic window, a critical procurement consideration for in vivo antileishmanial studies where host toxicity must be minimized.
- [1] Bhattacharya P, Mondal S, Basak S, Das P, Saha A, Bera T. In Vitro susceptibilities of wild and drug resistant Leishmania donovani amastigotes to piperolactam A loaded hydroxypropyl-β-cyclodextrin nanoparticles. Acta Trop. 2016;158:97-106. View Source
